4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone

Description

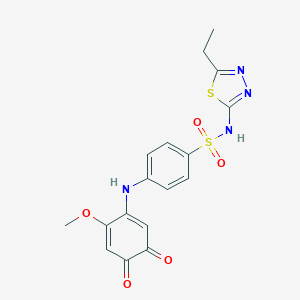

This compound (abbreviated as Compound Q for clarity) is a 1,2-benzoquinone derivative substituted at the 4-position with a sulfophenylamino group linked to a 5-ethyl-1-thia-3,4-diazol-2-yl moiety and at the 5-position with a methoxy group. Its structure combines electron-withdrawing (quinone core) and electron-donating (methoxy) groups, alongside a thiadiazole-sulfonamide side chain, which confers unique redox and biological properties.

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S2/c1-3-16-19-20-17(27-16)21-28(24,25)11-6-4-10(5-7-11)18-12-8-13(22)14(23)9-15(12)26-2/h4-9,18H,3H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCWHKGIJSOFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC3=CC(=O)C(=O)C=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930229 | |

| Record name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138833-52-0 | |

| Record name | 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138833520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

The synthesis begins with the preparation of 5-ethyl-1,3,4-thiadiazol-2-amine, a key heterocyclic intermediate. This compound is synthesized via cyclization of thiosemicarbazide derivatives. A typical protocol involves reacting ethyl hydrazinecarboxylate with carbon disulfide in alkaline conditions, followed by alkylation with ethyl bromide to introduce the ethyl group. The reaction is conducted in ethanol under reflux (78–85°C) for 12–16 hours, yielding the thiadiazole ring with a primary amine group at the 2-position.

Reaction Conditions:

Synthesis of Sulfonamide Intermediate

The sulfonamide linker is introduced by reacting 5-ethyl-1,3,4-thiadiazol-2-amine with 4-nitrobenzenesulfonyl chloride in dimethylformamide (DMF) at 0–5°C. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride. Triethylamine is added to scavenge HCl, preventing protonation of the amine. After 4 hours, the intermediate is isolated by precipitation in ice-water and purified via recrystallization from ethanol.

Key Observations:

-

Solvent: DMF

-

Base: Triethylamine

-

Reaction Time: 4 hours

-

Purification: Recrystallization (ethanol).

Preparation of 5-Methoxy-1,2-Benzoquinone

The benzoquinone fragment is synthesized from 4-methoxyphenol through controlled oxidation. Using Fremy’s salt (potassium nitrosodisulfonate) in a phosphate buffer (pH 6–7), 4-methoxyphenol undergoes two-electron oxidation to form 5-methoxy-1,2-benzoquinone. The reaction is monitored via thin-layer chromatography (TLC) to prevent over-oxidation. The quinone is extracted with dichloromethane and dried over anhydrous sodium sulfate.

Optimization Notes:

Coupling Reaction to Form Target Compound

The final step involves coupling the sulfonamide intermediate with 5-methoxy-1,2-benzoquinone via a nucleophilic aromatic substitution. The reaction is conducted in dimethyl sulfoxide (DMSO) at 80–90°C for 8–12 hours, facilitated by the electron-deficient quinone ring. The amino group of the sulfonamide attacks the carbonyl-activated position of the quinone, forming the C–N bond. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical Parameters:

-

Solvent: DMSO

-

Temperature: 80–90°C

-

Reaction Time: 10 hours (average)

-

Purification: Column chromatography (ethyl acetate:hexane = 3:7).

Reaction Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) are essential for solubilizing intermediates and facilitating high-temperature reactions. DMSO outperforms DMF in the coupling step due to its higher boiling point (189°C) and ability to stabilize charged intermediates. Lower temperatures (<70°C) result in incomplete conversion, while prolonged heating (>12 hours) promotes side reactions such as quinone dimerization.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) accelerates the sulfonylation step by activating the sulfonyl chloride. In contrast, the coupling reaction proceeds without catalysts, relying solely on thermal activation.

Purification and Characterization

Chromatographic Purification

The final compound is purified using silica gel column chromatography with an ethyl acetate/hexane gradient (20–40% ethyl acetate). Fractions containing the product are identified via TLC (Rf = 0.35 in ethyl acetate/hexane 3:7) and combined.

Spectroscopic Confirmation

-

1H-NMR (400 MHz, DMSO-d6):

-

IR (KBr):

Analytical Data Summary

Chemical Reactions Analysis

Types of Reactions

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction could produce various hydroquinone derivatives.

Scientific Research Applications

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity and properties of thia-diazole and benzoquinone derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted 1,2-Benzoquinones with Amino/Alkyl Side Chains

4-n-Propylamino-5-methyl-1,2-benzoquinone (PMB)

- Structure: Features a propylamino group at C4 and methyl at C4.

- Properties :

- Comparison : Unlike Compound Q , PMB lacks heterocyclic substituents, resulting in lower structural complexity and distinct reactivity. Its instability contrasts with Compound Q ’s efficacy in lipid peroxidation inhibition.

4-n-Butylamino-5-ethyl-1,2-benzoquinone (1(ox))

- Structure: Model compound for lysine tyrosyl quinone (LTQ) cofactor, with butylamino at C4 and ethyl at C5.

- Properties: Synthesis involves nucleophilic addition of amines to 4-ethyl-1,2-benzoquinone, yielding mixtures unless directed by protein environments . Confirmed as a 1,4-addition product, critical for LTQ biogenesis .

- Comparison : The ethyl group at C5 in 1(ox) mirrors Compound Q ’s methoxy group, but the absence of a thiadiazole-sulfonamide chain limits its redox versatility.

Halogenated and Alkoxy-Substituted Derivatives

Tetrachloro-1,2-benzoquinone

- Structure: Four chlorine atoms on the benzoquinone core.

- Properties: Undergoes [4+2] cycloaddition with diphenylacetylene under UV light, forming o-quinomethanes . Reactivity differs significantly from Compound Q due to electron-withdrawing Cl groups, which enhance electrophilicity.

4-tert-Butyl-5-methoxy-1,2-benzoquinone

- Structure : Bulky tert-butyl at C4 and methoxy at C5.

- Properties: Synthesized via oxidation of 2-tert-butyl-4-hydroxyanisole or tert-butylcatechol . Steric hindrance from tert-butyl may reduce solubility compared to Compound Q’s sulfophenylamino-thiadiazole side chain.

Triazole- and Thiadiazole-Containing Derivatives

S-Alkylated 1,2,4-Triazoles (e.g., Compounds 10–15)

- Structure : Include triazole-thione cores with sulfonylphenyl and fluorophenyl groups.

- Properties :

5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione

Key Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

The compound 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, incorporating case studies and data tables for a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of benzoquinones, characterized by a quinone structure with additional functional groups that enhance its biological activity. The chemical formula is , and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 297.396 g/mol |

| IUPAC Name | 4-{[5-(ethyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide |

| CAS Number | Not Available |

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-1-thia-3,4-diazole with a sulfonamide derivative of benzoquinone. The method has been optimized for yield and purity, employing techniques such as reflux and chromatography to isolate the desired product.

Anticancer Properties

Research has indicated that derivatives of benzoquinones exhibit significant anticancer activity. In vitro studies have shown that This compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Study Example:

A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thus potentially alleviating conditions like arthritis and other inflammatory diseases.

Mechanistic Insights

The biological activities of This compound are mediated through several cellular mechanisms:

- Cell Cycle Regulation : The compound influences the G1-S phase transition in the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to controlled cell proliferation.

- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Inflammatory Pathway Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone, and how are they determined experimentally?

- Methodological Answer : Optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., aqueous vs. ethanol), temperature (40–80°C), and stoichiometric ratios of intermediates like 5-ethyl-1-thia-3,4-diazole-2-thiol and sulfophenylamino precursors. Reaction progress is monitored via TLC, and yields are maximized by adjusting reaction times (typically 6–12 hours). Structural confirmation employs H NMR, IR, and elemental analysis to verify purity and regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Multi-modal validation is critical:

- NMR : H and C NMR identify aromatic protons, methoxy groups, and sulfonamide linkages.

- IR : Peaks at 1650–1700 cm confirm quinone carbonyls, while 1250–1300 cm regions validate sulfonyl groups.

- HPLC : Purity >95% is ensured via reverse-phase chromatography with UV detection at 254 nm.

Cross-referencing with elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Q. How can researchers troubleshoot low yields during the alkylation step of the synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Switching alkylating agents (e.g., iodoethane over bromoethane) for better leaving-group efficiency.

- Optimizing reaction time (e.g., 8–10 hours) and temperature (60–70°C) to favor SN2 mechanisms .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved methodologically?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Strategies include:

- Dose-response studies : Establish EC/IC values across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).

- Assay replication : Use standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability.

- Metabolite profiling : HPLC-MS identifies degradation products that may influence activity .

Q. What computational strategies validate the molecular interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., dihydrofolate reductase) using crystallographic data.

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.

- QSAR modeling : Correlates substituent effects (e.g., methoxy position) with activity trends using descriptors like logP and HOMO-LUMO gaps .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hours).

- Oxidative stress testing : Expose to HO or cytochrome P450 enzymes to simulate metabolic pathways.

- Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds relevant to storage conditions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer :

- Probit analysis : Models mortality rates in in vivo studies (e.g., LD determination).

- ANOVA with post-hoc tests : Identifies significant differences between treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Hill slopes : Quantifies cooperativity in dose-response curves using GraphPad Prism .

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in stereochemical assignments?

- Methodological Answer : SHELXL refinement leverages high-resolution X-ray data to:

- Assign absolute configuration via Flack parameters.

- Resolve disorder in sulfophenyl groups by iterative occupancy refinement.

- Validate hydrogen-bonding networks (e.g., quinone-methoxy interactions) using Olex2 visualization .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.